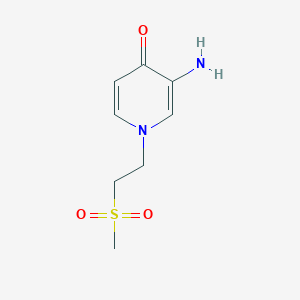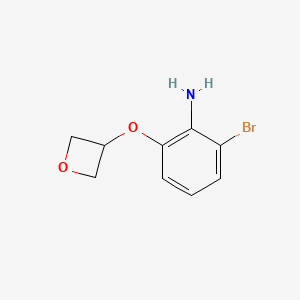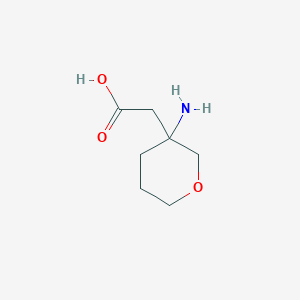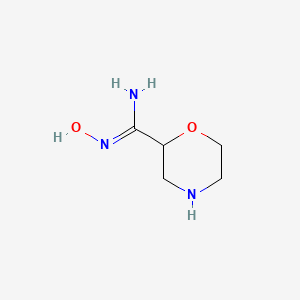
3-Amino-1-(2-methanesulfonylethyl)-1,4-dihydropyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(2-methanesulfonylethyl)-1,4-dihydropyridin-4-one is a heterocyclic compound with a unique structure that includes an amino group, a methanesulfonylethyl side chain, and a dihydropyridinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-methanesulfonylethyl)-1,4-dihydropyridin-4-one typically involves the reaction of a suitable pyridine derivative with an appropriate sulfonylating agent. One common method involves the use of methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality material.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(2-methanesulfonylethyl)-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The dihydropyridinone core can be reduced to form tetrahydropyridinone derivatives.
Substitution: The methanesulfonylethyl side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of tetrahydropyridinone derivatives.
Substitution: Formation of substituted pyridinone derivatives.
Aplicaciones Científicas De Investigación
3-Amino-1-(2-methanesulfonylethyl)-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(2-methanesulfonylethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the methanesulfonylethyl side chain can enhance the compound’s solubility and bioavailability. The dihydropyridinone core may interact with various biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-(2-methanesulfonylethyl)piperidin-2-one: Contains a piperidinone core instead of a dihydropyridinone core.
3-Amino-1-(2-methanesulfonylethyl)-1H-pyrazole-4-carbonitrile: Contains a pyrazole ring instead of a dihydropyridinone core.
Uniqueness
3-Amino-1-(2-methanesulfonylethyl)-1,4-dihydropyridin-4-one is unique due to its specific combination of functional groups and its dihydropyridinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H12N2O3S |
|---|---|
Peso molecular |
216.26 g/mol |
Nombre IUPAC |
3-amino-1-(2-methylsulfonylethyl)pyridin-4-one |
InChI |
InChI=1S/C8H12N2O3S/c1-14(12,13)5-4-10-3-2-8(11)7(9)6-10/h2-3,6H,4-5,9H2,1H3 |
Clave InChI |
MCGUKUHFBCHACW-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCN1C=CC(=O)C(=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate](/img/structure/B13306126.png)
![Methyl 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13306131.png)


![[3-(Benzyloxy)phenyl]methanethiol](/img/structure/B13306164.png)


![5-[(azetidin-3-yloxy)methyl]-4-chloro-1,3-dimethyl-1H-pyrazole](/img/structure/B13306181.png)
![6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13306186.png)
![3-(Bicyclo[3.1.0]hexan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B13306192.png)

![2-[Amino(cyclopropyl)methyl]-4-chloro-6-methylphenol](/img/structure/B13306203.png)

![3,5-Dimethyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13306211.png)
